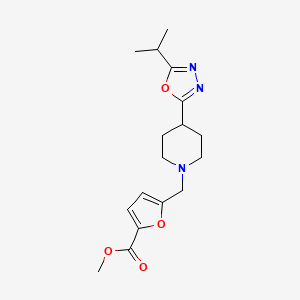

![molecular formula C24H26N4O3 B2565016 Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone CAS No. 1251702-76-7](/img/structure/B2565016.png)

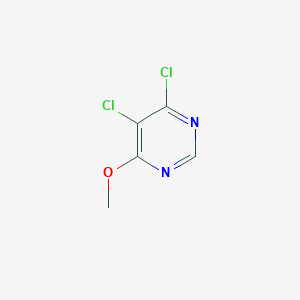

Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a 1,8-naphthyridine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the presence of an amine group could allow for reactions involving nucleophilic substitution or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .科学的研究の応用

Anticancer Activity in Human Melanoma Cells

A novel naphthyridine derivative, identified as 3u, displayed significant anticancer activity against human malignant melanoma A375 cells. This compound induces necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Azepane Isomers and Inhibitor Detection

An analysis of azepane isomers of AM-2233 and AM-1220, along with the detection of an inhibitor of fatty acid amide hydrolase (URB597), was conducted. This study adds to the understanding of these compounds, which were found in commercial products in the Tokyo area, showcasing the varied applications and the need for regulatory surveillance of such compounds (Nakajima et al., 2012).

Photolysis of Aryl Azides

Research into the photolysis of ortho-substituted aryl azides bearing electron-withdrawing substituents revealed the formation of 3-substituted 2-methoxy-3H-azepines and other products. This work contributes to the understanding of reactions involving azepine derivatives and their potential applications in synthetic chemistry (Purvis et al., 1984).

Novel Heterocyclic System Formation

A study on aminonaphthyridinones demonstrated the formation of a new heterocyclic system, highlighting the synthetic versatility of naphthyridine derivatives and their potential in developing novel therapeutic agents (Deady & Devine, 2006).

Molecular Conformation and Luminescence Switching

A pure organic donor-acceptor molecule, featuring an azepine moiety, demonstrated the ability to switch between delayed fluorescence and room-temperature phosphorescence. This finding opens avenues for the development of new materials with tunable luminescent properties (Wen et al., 2021).

特性

IUPAC Name |

azepan-1-yl-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-16-6-8-18-22(27-17-7-9-20-21(14-17)31-13-12-30-20)19(15-25-23(18)26-16)24(29)28-10-4-2-3-5-11-28/h6-9,14-15H,2-5,10-13H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNDQOYFSGIAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCCO4)C(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2564945.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)